![molecular formula C27H26N2O B12885884 N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 88067-71-4](/img/structure/B12885884.png)
N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group, which is known for its role in forming hydrogen bonds and enhancing the solubility of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. The resulting quinoline derivative is then subjected to further functionalization to introduce the phenyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common reagents used in the industrial synthesis include aniline, glycerol, nitrobenzene, sulfuric acid, and various protecting groups to facilitate the selective functionalization of the quinoline core.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives
Scientific Research Applications
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The exact pathways involved depend on the specific biological activity being studied, but common targets include topoisomerases, kinases, and other enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activities.
Quinoline-4-carboxylic acid: This compound shares the quinoline core and carboxylic acid group but lacks the phenyl and carboxamide groups, resulting in different chemical properties and applications.
2-Phenylquinoline: This compound has a simpler structure with only a phenyl group attached to the quinoline core, making it less versatile in terms of chemical reactivity and biological activity.
The uniqueness of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler quinoline derivatives.
Properties
CAS No. |
88067-71-4 |
|---|---|
Molecular Formula |
C27H26N2O |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-propan-2-ylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-4-19-13-10-15-21(18(2)3)26(19)29-27(30)23-17-25(20-11-6-5-7-12-20)28-24-16-9-8-14-22(23)24/h5-18H,4H2,1-3H3,(H,29,30) |
InChI Key |
FZBAXQHXPIUPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)
![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

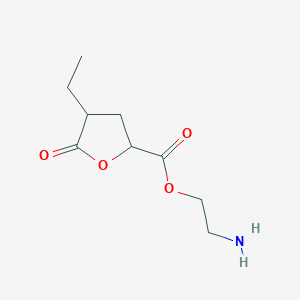
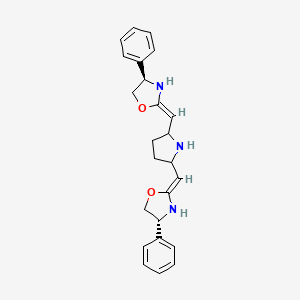

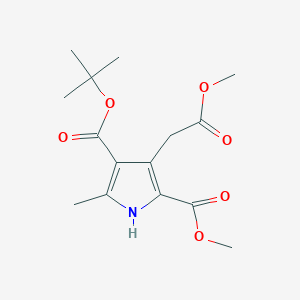
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)
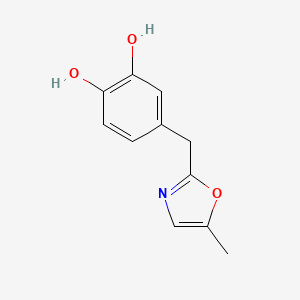
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

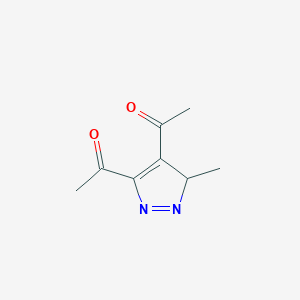
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
